molecular formula C18H19F3N2O4S B4219760 N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[4-(trifluoromethyl)phenyl]glycinamide

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[4-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B4219760
M. Wt: 416.4 g/mol
InChI Key: KIHMANVPWUDCEH-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[4-(trifluoromethyl)phenyl]glycinamide is a complex organic compound with a unique structure that includes a sulfonyl group, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[4-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[4-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[4-(trifluoromethyl)phenyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[4-(trifluoromethyl)phenyl]glycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing glycinamides and trifluoromethyl-substituted phenyl compounds. Examples include:

  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[4-(trifluoromethyl)phenyl]glycinamide
  • N~2~-[(4-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[4-(trifluoromethyl)phenyl]glycinamide

Uniqueness

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[4-(trifluoromethyl)phenyl]glycinamide is unique due to the presence of both a methoxy group and a trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with molecular targets.

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c1-12-10-15(8-9-16(12)27-3)28(25,26)23(2)11-17(24)22-14-6-4-13(5-7-14)18(19,20)21/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHMANVPWUDCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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